(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
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Overview
Description
P-coumaric acid derivative 3 is a compound derived from p-coumaric acid, which is a hydroxy derivative of cinnamic acid. P-coumaric acid is commonly found in various plants, cereals, fruits, and vegetables. It is known for its potent phenolic properties and is widely studied for its antioxidant, anti-inflammatory, and antimicrobial activities .
Preparation Methods
The preparation of p-coumaric acid derivatives typically involves the modification of the p-coumaric acid structure by adding various functional groups. Synthetic routes often include esterification, amidation, and other chemical modifications. For example, alkyl and aryl derivatives of p-coumaric acid have been synthesized and evaluated for their biological activities . Industrial production methods may involve the extraction of p-coumaric acid from plant materials followed by chemical modification using conventional methods such as solvent extraction, acidification, and alkaline extraction .
Chemical Reactions Analysis
P-coumaric acid derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the biocatalytic decarboxylation-epoxidation-isomerization-condensation cascades have been employed for the synthesis of benzylisoquinoline alkaloids from p-coumaric acid derivatives . Major products formed from these reactions include various bioactive compounds with potential therapeutic applications.
Scientific Research Applications
P-coumaric acid derivative 3 has been extensively studied for its potential applications in various fields. In chemistry, it is used as a precursor for the synthesis of complex organic molecules. In biology and medicine, it has shown promise as an antioxidant, anti-inflammatory, and antimicrobial agent . Additionally, p-coumaric acid derivatives have been investigated for their neuroprotective properties and potential use in the treatment of diseases such as Parkinson’s disease . In the industry, these compounds are incorporated into food products, pharmaceuticals, and cosmetics due to their bioactive properties .
Mechanism of Action
The mechanism of action of p-coumaric acid derivative 3 involves its interaction with various molecular targets and pathways. For example, it has been shown to exert its effects through electron transfer and hydrogen transfer mechanisms, which contribute to its antioxidant activity . Additionally, molecular docking studies have indicated that p-coumaric acid derivatives can interact with enzymes such as aldo-keto reductases and cruzain, leading to their trypanocidal activity .
Comparison with Similar Compounds
P-coumaric acid derivative 3 can be compared with other similar compounds such as ferulic acid, caffeic acid, and sinapic acid. These compounds are also hydroxy derivatives of cinnamic acid and share similar bioactive properties. p-coumaric acid derivative 3 is unique in its specific functional group modifications, which may enhance its biological activities and therapeutic potential .
Conclusion
P-coumaric acid derivative 3 is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and bioactive properties make it a valuable candidate for further investigation and development in fields such as chemistry, biology, medicine, and industry.
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Properties
CAS No. |
136944-24-6 |
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Molecular Formula |
C19H21NO5 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C19H21NO5/c1-24-17-7-4-14(12-18(17)25-2)9-10-20-19(23)8-5-13-3-6-15(21)16(22)11-13/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5+ |
InChI Key |
WWELEILTWYPGMY-VMPITWQZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O)OC |
Origin of Product |
United States |
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